Oxydipropyl dibenzoate

Description

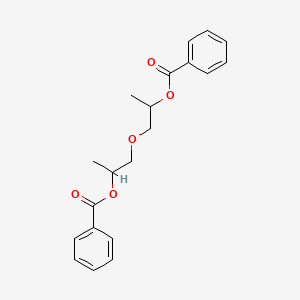

Oxydipropyl dibenzoate (CAS 27138-31-4), also known as dipropylene glycol dibenzoate (DPGDB), is a synthetic ester widely used as a plasticizer and solvent in industrial applications. Its chemical formula is C₂₀H₂₂O₅, with a molecular weight of 342.39 g/mol . Key properties include:

- Melting point: -40°C

- Boiling point: 232°C at 5 mmHg

- Density: 1.12 g/mL at 25°C

- Low water solubility: 8.69 mg/L at 20°C .

DPGDB is valued for its high solvation capacity in polyvinyl chloride (PVC) and compatibility with resins, making it a preferred non-phthalate plasticizer in adhesives, coatings, and personal care products like nail polish and hair removal formulations .

Properties

IUPAC Name |

1-(2-benzoyloxypropoxy)propan-2-yl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O5/c1-15(24-19(21)17-9-5-3-6-10-17)13-23-14-16(2)25-20(22)18-11-7-4-8-12-18/h3-12,15-16H,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZYUWBATGXUSIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COCC(C)OC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401043495 | |

| Record name | 2-Propanol, 1,1′-oxybis-, dibenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401043495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; NKRA; Pellets or Large Crystals, Viscous straw-colored liquid with a faint odor; [CHRIS] Colorless liquid with a mild ester odor; [EPA ChAMP: Submissions - Robust Summaries] | |

| Record name | Propanol, oxybis-, dibenzoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipropylene glycol dibenzoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20647 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000046 [mmHg] | |

| Record name | Dipropylene glycol dibenzoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20647 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

94-03-1, 27138-31-4 | |

| Record name | 2-Propanol, 1,1′-oxybis-, dibenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-Oxybis-2-propanol dibenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanol, oxybis-, dibenzoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propanol, 1,1′-oxybis-, dibenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401043495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxydipropyl dibenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.856 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1'-dimethyl-2,2'-oxydiethyl dibenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.089 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1'-OXYBIS-2-PROPANOL DIBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QQI0RSO3H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Parameters and Conditions

The synthesis begins with the proportional mixing of benzoic acid and dipropylene glycol in a molar ratio of 2.1:1, ensuring a 5% excess of benzoic acid to drive the reaction to completion. Stannous chloride is introduced at 0.25% of the total reactant mass to catalyze the esterification. The reaction proceeds under heating via heat-conducting oil, with temperature ramping from 170°C to 230°C to facilitate water removal through distillation.

Table 1: Standard Reaction Conditions for DPGDB Synthesis

| Parameter | Value/Range |

|---|---|

| Molar ratio (BA:DPG) | 2.1:1 |

| Catalyst loading | 0.25 wt% |

| Temperature range | 170°C – 230°C |

| Reaction time | 6–8 hours |

| Yield | 92–95% |

Catalysts and Efficiency

While sulfuric acid and p-toluenesulfonic acid are traditional catalysts, stannous chloride offers distinct advantages, including reduced corrosion risks and higher thermal stability. Comparative studies embedded in patent data demonstrate that SnCl₂ increases yield by 8–12% compared to conventional acids, attributed to its Lewis acid properties enhancing electrophilic activation of the carbonyl group.

Table 2: Catalyst Performance Comparison

| Catalyst | Yield (%) | By-product Formation |

|---|---|---|

| Stannous chloride | 92–95 | Low (<2%) |

| Sulfuric acid | 80–85 | Moderate (5–7%) |

| p-Toluenesulfonic acid | 83–88 | Low (<3%) |

Purification and Post-Processing

Post-reaction, the crude product undergoes neutralization with a 5% NaOH solution (70°C) to pH 8, effectively saponifying residual benzoic acid. Subsequent water washing (pH 7.3) and decolorization with activated carbon remove impurities, followed by vacuum drying at 80°C–90°C. Final filtration through a 0.45 μm membrane ensures clarity and chemical stability.

Scalability and Process Optimization

Industrial-scale production employs reactors with capacities exceeding 5 cubic meters, capable of generating 4.5 metric tons per batch. Key scalability considerations include:

-

Heat management : Efficient heat exchangers maintain optimal temperature gradients during exothermic esterification.

-

Distillation efficiency : Fractionating columns with high surface area enhance water removal, critical for shifting equilibrium toward ester formation.

-

Automated pH control : In-line sensors adjust NaOH dosing during neutralization, ensuring consistent product quality.

Quality Control and Analytical Characterization

Rigorous analytical protocols validate DPGDB purity and compliance with industrial standards:

-

Gas chromatography-mass spectrometry (GC-MS) : Confirms ester content (>98%) and detects residual monomers.

-

FT-IR spectroscopy : Identifies characteristic peaks (C=O stretch at 1720 cm⁻¹, aromatic C-H at 3050 cm⁻¹).

-

¹H NMR : Resonances at δ 7.5–8.1 (aromatic protons) and δ 4.2–4.5 (methylene groups adjacent to ester oxygen) verify structural integrity.

Table 3: Analytical Specifications for DPGDB

| Parameter | Acceptable Range |

|---|---|

| Purity (GC-MS) | ≥98% |

| Moisture content | ≤0.1% |

| Acid value | ≤0.5 mg KOH/g |

| Color (APHA) | ≤50 |

Chemical Reactions Analysis

Types of Chemical Reactions

Oxydipropyl dibenzoate primarily undergoes esterification and hydrolysis reactions. It can also participate in substitution reactions where the benzoate groups are replaced by other functional groups.

Esterification

Esterification is the reverse of hydrolysis and involves the reaction of an alcohol (dipropylene glycol) with a carboxylic acid (benzoic acid) to form an ester (this compound) and water.

| Reactants | Conditions | Product |

|---|---|---|

| Dipropylene glycol, Benzoic acid | Acid catalyst (e.g., sulfuric acid), Heat under reflux | This compound |

Hydrolysis

Hydrolysis is the reaction of an ester with water to form an alcohol and a carboxylic acid. This compound can undergo hydrolysis under both acidic and basic conditions.

| Reactants | Conditions | Products |

|---|---|---|

| This compound, Water | Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) | Dipropylene glycol, Benzoic acid |

Substitution Reactions

Substitution reactions involve replacing the benzoate groups in this compound with other functional groups. These reactions are less common but can be facilitated under specific conditions.

Industrial Production Methods

Industrial production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with efficient mixing and temperature control to ensure uniformity and high yield. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.

Industrial Production Conditions:

-

Reactors: Large-scale reactors with mixing and temperature control

-

Purification: Distillation or other separation techniques

Chemical Stability and Reactivity

This compound is chemically stable under standard ambient conditions but can form explosive mixtures with air on intense heating . It is slightly soluble in water and has a high partition coefficient, indicating low water solubility and potential for bioaccumulation .

Chemical Stability:

-

Stability: Chemically stable under standard conditions

-

Reactivity: Forms explosive mixtures with air on intense heating

Environmental Impact

This compound is harmful to aquatic life with long-lasting effects, and its release into the environment should be avoided . It has a moderate biodegradation rate in water, which suggests some potential for environmental persistence .

Environmental Considerations:

-

Aquatic Toxicity: Harmful to aquatic life with long-lasting effects

-

Biodegradation: Moderate biodegradation rate in water

Scientific Research Applications

Overview

Oxydipropyl dibenzoate (DPGDB), also known as dipropylene glycol dibenzoate, is a benzoate-based plasticizer widely utilized in various industries due to its favorable properties. It is characterized by its ability to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC). This article explores the scientific research applications of DPGDB, including its roles in chemistry, biology, medicine, and industry.

Chemistry

DPGDB is primarily used as a plasticizer in the production of flexible polymers. Its mechanism of action involves intercalating between polymer chains, reducing intermolecular forces, and increasing chain mobility. This results in enhanced flexibility and reduced brittleness of the polymer .

Applications include :

- Polyvinyl Chloride (PVC) : Enhances mechanical properties for applications in flooring, wall coverings, and medical devices.

- Adhesives and Sealants : Improves flexibility and durability against environmental factors .

Biology

In biological applications, DPGDB is employed in the preparation of polysulfone membranes through heat-induced phase separation. These membranes are crucial for water treatment and filtration processes .

Key Uses :

- Water Treatment : Utilized in membrane technologies for efficient filtration.

- Food Processing : Potential applications due to its low toxicity profile .

Medicine

Research indicates that DPGDB may be beneficial in drug delivery systems owing to its biocompatibility and low toxicity. Its properties facilitate the formulation of medical devices that require flexibility and durability .

Investigated Applications :

- Drug Delivery Systems : Potential use as a carrier for pharmaceuticals.

- Medical Devices : Incorporation into flexible components of medical equipment .

Industry

DPGDB finds extensive use in various industrial formulations due to its properties as a plasticizer and diluent.

Industrial Applications Include :

- Coatings : Enhances flexibility and adhesion properties.

- Sealants : Improves resistance to environmental stressors .

Case Studies

-

Water Treatment Using Polysulfone Membranes :

- A study demonstrated that polysulfone membranes incorporating DPGDB exhibited superior filtration performance compared to those without it, highlighting its role in enhancing membrane flexibility while maintaining structural integrity.

-

PVC Applications in Medical Devices :

- Research has shown that PVC plasticized with DPGDB maintained mechanical strength while providing necessary flexibility for medical tubing applications, making it suitable for various healthcare products.

Mechanism of Action

The primary mechanism of action of oxydipropyl dibenzoate as a plasticizer involves its ability to intercalate between polymer chains, reducing intermolecular forces and increasing the mobility of the polymer chains. This results in enhanced flexibility and reduced brittleness of the polymer. The molecular targets are the polymer chains themselves, and the pathways involved include the physical interaction and dispersion of the plasticizer within the polymer matrix .

Comparison with Similar Compounds

Key Observations :

- Molecular Structure : DPGDB’s longer dipropylene glycol chain (vs. DEGDB’s diethylene chain) enhances its flexibility and compatibility with hydrophobic polymers like PVC .

- Performance : DPGDB acts as a stronger solvator in PVC plastisols compared to DEGDB, reducing viscosity and improving processing efficiency .

- Toxicity : DPGDB exhibits higher aquatic toxicity than benzyl benzoate, necessitating careful handling in industrial waste streams .

2.2 Comparison with Multiflorane-Type Triterpene Esters

While structurally distinct, natural triterpene esters (e.g., 7α-methoxymultiflor-8-ene-3α,29-diol 3,29-dibenzoate) share the dibenzoate functional group. These compounds, isolated from Cucurbita maxima seeds, exhibit bioactivity (e.g., melanogenesis inhibition) but lack industrial utility due to complex synthesis and low yields . DPGDB’s synthetic accessibility and scalability make it more viable for large-scale applications.

2.3 Market and Regulatory Position

DPGDB is listed in the TCO Certified Accepted Substance List as a safer alternative to phthalates in electronics manufacturing . In contrast, di(2-ethylhexyl) terephthalate (DEHT), another plasticizer, faces stricter regulations due to persistence concerns .

Biological Activity

Oxydipropyl dibenzoate, also known as 1,1'-Oxybis-2-propanol dibenzoate, is a synthetic compound with the molecular formula CHO and a molecular weight of approximately 342.39 g/mol. This compound exhibits dual ester functionality derived from dipropylene glycol and benzoic acid, making it a versatile chemical primarily used as a plasticizer in various industrial applications, particularly in enhancing the flexibility and durability of polymers such as polyvinyl chloride (PVC) and polyurethane (PU) .

- Appearance : Colorless to pale yellow liquid

- Viscosity : Low

- Molecular Weight : 342.39 g/mol

Biological Activity Overview

The biological activity of this compound has been assessed through various studies focusing on its toxicity, mutagenicity, reproductive effects, and potential environmental impacts.

Toxicity Studies

- Acute Toxicity :

- Skin and Eye Irritation :

- Sensitization :

- Mutagenicity :

- Reproductive Toxicity :

Study on Reproductive Effects

A study assessed the effects of this compound on reproductive health over two generations of rats. The findings indicated that exposure at levels up to 1000 mg/kg/day during gestation did not adversely affect offspring development .

Environmental Impact Assessment

Research indicates that this compound undergoes biodegradation, showing approximately 85% CO2 evolution after 28 days in OECD 301B tests, indicating a favorable environmental profile regarding persistence .

Comparative Toxicological Data Table

Q & A

Q. What analytical methods are recommended for characterizing the purity and structural identity of oxydipropyl dibenzoate in synthetic samples?

- Methodology : Use high-performance liquid chromatography (HPLC) with UV detection to assess purity, referencing retention time (Rt = 19.045 min) and mass spectral peaks (m/z 28, 43, 77, 105, 149, 163) for identification . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) should confirm molecular structure (C₂₀H₂₂O₅) and functional groups. For known compounds, cross-validate with literature data; for novel derivatives, provide full spectral assignments and elemental analysis .

Q. How can researchers optimize the synthesis of this compound to ensure reproducibility?

- Methodology : Document reaction conditions (e.g., stoichiometry, catalyst, temperature) in the experimental section, adhering to guidelines for reporting synthetic procedures. Include characterization data (e.g., yield, melting point) for up to five compounds in the main manuscript, with additional data in supplementary materials . Validate reproducibility by comparing results with prior studies on dibenzoate esters, such as diethylene glycol dibenzoate (Rt = 14.937 min) .

Advanced Research Questions

Q. What are the mechanistic pathways for this compound degradation in advanced oxidation processes (AOPs), and how do its degradation products compare to other dibenzoate esters?

- Methodology : Conduct AOP experiments (e.g., UV/H₂O₂, Fenton reactions) and analyze degradation products via liquid chromatography-mass spectrometry (LC-MS). Compare degradation rates (e.g., 87% degradation over 28 days) with structurally similar compounds like diethylene glycol dibenzoate. Use kinetic modeling to identify dominant degradation pathways (e.g., hydroxyl radical attack on ester bonds) .

Q. How does this compound interact with polymer matrices in adhesives, and what role does its molecular geometry play in plasticizer performance?

- Methodology : Employ molecular dynamics simulations to study compatibility with acrylic polymers. Validate experimentally by measuring glass transition temperature (Tg) and shear adhesion in pressure-sensitive adhesives (PSAs). Compare with triblend systems (e.g., mixtures with propylene glycol dibenzoate) to assess synergistic effects on flexibility and tack .

Q. What are the ecological risks of this compound in aquatic systems, and how do its toxicity metrics compare to regulated alternatives?

- Methodology : Perform acute toxicity assays (e.g., 96-h LC₅₀ = 3.7 mg/L for fish) and chronic exposure studies (e.g., algal growth inhibition EC₅₀ = 19.3 mg/L) . Compare with substitutes like tris(2-chloroethyl) phosphate (TCPP) using species sensitivity distributions (SSDs) and read-across models. Address data contradictions (e.g., variability in degradation rates across studies) by standardizing test conditions .

Q. Can this compound be effectively substituted in industrial applications without compromising material performance, and what are the key physicochemical parameters driving substitution feasibility?

- Methodology : Use design of experiments (DOE) to evaluate substitutes based on Hansen solubility parameters, viscosity, and thermal stability. Validate through accelerated aging tests and stress-strain analyses. Reference EU regulatory timelines (e.g., phase-out by 2025) and compatibility with polyurethane foams .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported degradation rates of this compound across different experimental setups?

- Methodology : Apply meta-analysis techniques to compare studies, controlling for variables like pH, temperature, and oxidant concentration. Use multivariate regression to identify dominant factors influencing degradation. Replicate conflicting experiments under standardized OECD guidelines to isolate methodological biases .

Q. What statistical approaches are recommended for interpreting dose-response relationships in toxicity studies of this compound?

- Methodology : Fit data to log-logistic models (e.g., EC₅₀ calculations) and apply bootstrap resampling to estimate confidence intervals. Use Akaike’s Information Criterion (AIC) to compare model fits for acute vs. chronic toxicity endpoints .

Experimental Design Considerations

Q. What controls are essential when studying the environmental persistence of this compound in soil and water systems?

- Methodology : Include abiotic controls (e.g., autoclaved soil/water) to distinguish microbial vs. chemical degradation. Monitor hydrolysis rates under varying pH and ionic strength. Use isotopically labeled analogs (e.g., ¹³C-dibenzoate) to track metabolite formation .

Q. How can researchers ensure robust structure-activity relationship (SAR) models for dibenzoate esters, including this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.